6-Methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylic acid
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Overview
Description
Methyl 2,3,4-tris-O-(phenylmethyl)-beta-D-Glucopyranosiduronic acid is a complex organic compound that belongs to the class of glucopyranosiduronic acids. This compound is characterized by the presence of three phenylmethyl groups attached to the glucopyranosiduronic acid backbone. It is primarily used in biochemical research, particularly in the study of carbohydrate chemistry and glycobiology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4-tris-O-(phenylmethyl)-beta-D-Glucopyranosiduronic acid typically involves the protection of hydroxyl groups followed by selective deprotection and functionalization. One common method includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the glucopyranosiduronic acid are protected using benzyl groups to form benzyl ethers.
Selective Deprotection: The benzyl groups are selectively removed from specific positions to allow for further functionalization.
Functionalization: The deprotected hydroxyl groups are then functionalized with phenylmethyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The key steps include:
Batch Processing: Large batches of the starting material are processed in reactors.
Purification: The product is purified using techniques such as column chromatography and recrystallization.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4-tris-O-(phenylmethyl)-beta-D-Glucopyranosiduronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The phenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon and specific solvents like dichloromethane.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Methyl 2,3,4-tris-O-(phenylmethyl)-beta-D-Glucopyranosiduronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: The compound is utilized in the study of carbohydrate-protein interactions and glycosylation processes.
Medicine: Research involving this compound contributes to the development of glycan-based therapeutics and diagnostics.
Industry: It is employed in the production of specialty chemicals and as a reagent in various biochemical assays.
Mechanism of Action
The mechanism of action of Methyl 2,3,4-tris-O-(phenylmethyl)-beta-D-Glucopyranosiduronic acid involves its interaction with specific molecular targets, such as enzymes and receptors involved in carbohydrate metabolism. The phenylmethyl groups enhance the compound’s binding affinity and specificity towards these targets, facilitating various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-deoxy-2,3,4-tris-O-(phenylmethyl)-L-galactopyranoside: Similar in structure but differs in the sugar moiety.
Methyl 2,3,4-tris-O-(phenylmethyl)-alpha-D-Glucopyranosiduronic acid: An isomer with different stereochemistry.
Uniqueness
Methyl 2,3,4-tris-O-(phenylmethyl)-beta-D-Glucopyranosiduronic acid is unique due to its specific beta-D-glucopyranosiduronic acid backbone and the presence of three phenylmethyl groups, which confer distinct chemical properties and biological activities compared to its analogs.
Properties
IUPAC Name |
6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30O7/c1-31-28-26(34-19-22-15-9-4-10-16-22)24(33-18-21-13-7-3-8-14-21)23(25(35-28)27(29)30)32-17-20-11-5-2-6-12-20/h2-16,23-26,28H,17-19H2,1H3,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRUVHJHQXLZGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)C(=O)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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